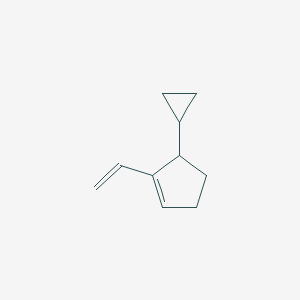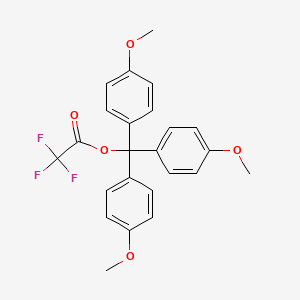![molecular formula C15H32ClNO3 B14376102 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride CAS No. 89367-96-4](/img/structure/B14376102.png)
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and an undecanoic acid moiety. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(Dimethylamino)ethoxy]ethanol . This intermediate is then further reacted with undecanoic acid under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.
科学的研究の応用
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The ethoxy and undecanoic acid moieties contribute to the compound’s overall stability and solubility, enhancing its effectiveness in different applications.
類似化合物との比較
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- N,N-Dimethyldiglycolamine
- N,N-Dimethyl-2-(2-aminoethoxy)ethanol
Uniqueness
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its longer carbon chain compared to similar compounds enhances its hydrophobicity, making it suitable for applications requiring amphiphilic properties .
特性
CAS番号 |
89367-96-4 |
|---|---|
分子式 |
C15H32ClNO3 |
分子量 |
309.87 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethoxy]undecanoic acid;hydrochloride |
InChI |
InChI=1S/C15H31NO3.ClH/c1-4-5-6-7-8-9-10-11-14(15(17)18)19-13-12-16(2)3;/h14H,4-13H2,1-3H3,(H,17,18);1H |
InChIキー |
DQQLIRGPCCNMCZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C(=O)O)OCCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


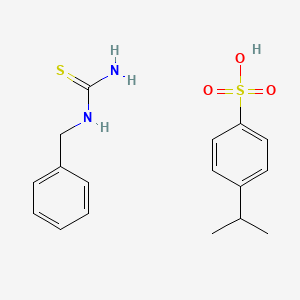
methanone](/img/structure/B14376026.png)
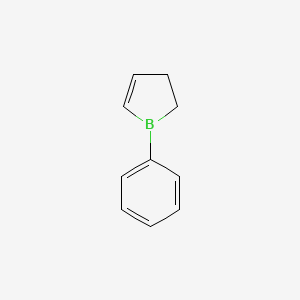
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
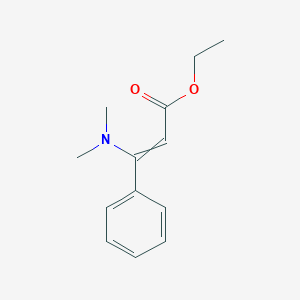
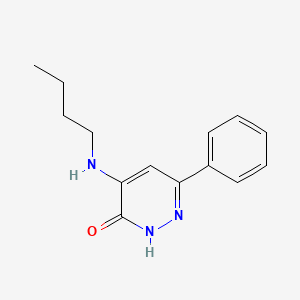
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
